
methyl N-(2-bromobenzoyl)leucinate
説明
Methyl N-(2-bromobenzoyl)leucinate is a chemical compound that belongs to the class of benzoyl leucine derivatives. It is widely used in scientific research for its unique properties and potential applications.
作用機序
Methyl N-(2-bromobenzoyl)leucinate acts as a competitive inhibitor of protein-protein interactions. It binds to the target protein at the site of interaction, preventing the formation of the protein complex. This allows for the study of the specific protein-protein interaction and its role in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes in cells and tissues. It does not affect cell viability, proliferation, or gene expression, making it a safe and effective tool for studying protein-protein interactions.
実験室実験の利点と制限
Methyl N-(2-bromobenzoyl)leucinate has several advantages for lab experiments. It is a small molecule that can be easily incorporated into peptides or proteins, allowing for the detection and analysis of protein-protein interactions in vitro and in vivo. It is also a competitive inhibitor, allowing for the study of specific protein-protein interactions. However, one limitation is that it may not be suitable for studying protein interactions that involve post-translational modifications or protein conformational changes.
将来の方向性
There are several future directions for the use of methyl N-(2-bromobenzoyl)leucinate in scientific research. One direction is the development of new analogs with improved properties, such as increased affinity or specificity for target proteins. Another direction is the application of this compound in drug discovery, where it can be used to identify potential targets for new drugs. Additionally, it can be used to study protein-protein interactions in disease states, providing insights into the underlying mechanisms of diseases and potential therapeutic targets.
In conclusion, this compound is a valuable tool for studying protein-protein interactions in scientific research. Its unique properties and potential applications make it a promising candidate for future research in drug discovery and disease mechanisms.
科学的研究の応用
Methyl N-(2-bromobenzoyl)leucinate is widely used in scientific research as a probe for studying protein-protein interactions. It is a small molecule that can be easily incorporated into peptides or proteins, allowing for the detection and analysis of protein-protein interactions in vitro and in vivo. It has been used to study a wide range of biological processes, including signal transduction, transcriptional regulation, and protein folding.
特性
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-6-4-5-7-11(10)15/h4-7,9,12H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWSQORWAIYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
![4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979742.png)
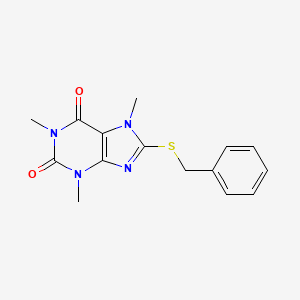

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)

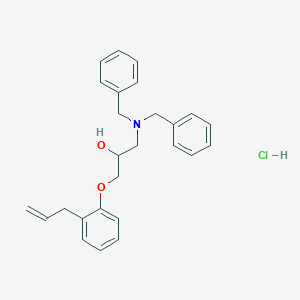
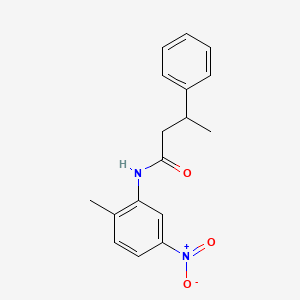
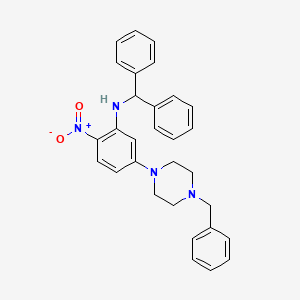
![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)
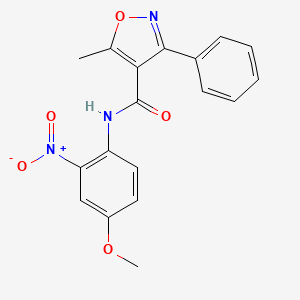

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979834.png)